molecular formula C5H8N2 B3048546 1-Methyl-1H-pyrrol-2-amine CAS No. 173853-66-2

1-Methyl-1H-pyrrol-2-amine

Cat. No.: B3048546
CAS No.: 173853-66-2
M. Wt: 96.13 g/mol
InChI Key: JWUNKWDORORNKY-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrol-2-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by a methyl group attached to the nitrogen atom and an amine group at the second position of the pyrrole ring. Pyrroles are significant in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrol-2-amine can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles .

Industrial Production Methods: Commercially, pyrroles can be prepared by fractional distillation of coal tar or by passing furan, ammonia, and water vapor over an alumina catalyst at 400°C. Replacing ammonia with an amine in this process yields N-substituted pyrroles .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. For instance, pyrrole derivatives can inhibit enzymes like reverse transcriptase in HIV-1, thereby preventing viral replication . The compound’s aromatic nature allows it to participate in various biochemical interactions, contributing to its biological activities.

Comparison with Similar Compounds

1-Methyl-1H-pyrrol-2-amine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-methylpyrrol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-7-4-2-3-5(7)6/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUNKWDORORNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587372
Record name 1-Methyl-1H-pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173853-66-2
Record name 1-Methyl-1H-pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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